molecular formula C21H28N2O3 B1388950 N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020055-36-0

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Cat. No. B1388950
CAS RN: 1020055-36-0
M. Wt: 356.5 g/mol
InChI Key: IBYZDFDXENTZJI-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide (NAMSB) is an organic compound with a wide range of applications in the scientific field. It is a colorless, crystalline solid with a molecular weight of 305.45 g/mol. NAMSB is a derivative of phenoxybutanamide, which is a type of amide, and is used as a reagent in various chemical and biochemical processes. NAMSB has been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. It has also been used as a catalyst in various reactions, such as the hydrolysis of esters and the oxidation of alcohols.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has a wide range of applications in scientific research. It has been used as a reagent in various chemical and biochemical processes, as well as in the synthesis of drugs and pharmaceuticals. It has also been used as a catalyst in various reactions, such as the hydrolysis of esters and the oxidation of alcohols. N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of a variety of other compounds, such as drugs, pharmaceuticals, and other organic compounds.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is not well understood. However, it is believed to act as an acid catalyst, which facilitates the conversion of reactants into products. It is thought to act by protonating the reactants, which increases the reactivity of the reactants and facilitates their conversion into products.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide are not well understood. However, it is believed to have some effects on the human body, as it is a derivative of phenoxybutanamide, which is known to have some effects on the human body. It is thought to have some effects on the central nervous system, as well as on the liver and kidneys.

Advantages and Limitations for Lab Experiments

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is its low cost and availability, which makes it an ideal reagent for laboratory experiments. It is also relatively easy to use and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and has a low environmental impact. However, N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide does have some limitations, such as its instability in the presence of strong acids and bases, as well as its sensitivity to light and air.

Future Directions

The future directions of research using N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide are numerous. One of the main areas of research is the development of new and improved synthesis methods. This could involve the use of new catalysts or the optimization of existing reactions. In addition, further research could be conducted into the biochemical and physiological effects of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, as well as its potential applications in the synthesis of drugs and other compounds. Finally, further research could be conducted into the use of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide as a catalyst in various reactions, such as the hydrolysis of esters and the oxidation of alcohols.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-butan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-5-14(3)16-9-7-8-10-19(16)26-18(6-2)21(24)23-17-13-15(22)11-12-20(17)25-4/h7-14,18H,5-6,22H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYZDFDXENTZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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